CD2665

Beschreibung

Eigenschaften

IUPAC Name |

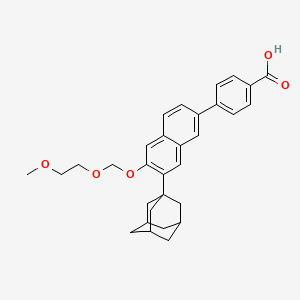

4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALRFFXKQPVLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168846 |

Source

|

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-78-9 |

Source

|

| Record name | CD 2665 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CD 2665 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CD2665

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665 is a synthetic retinoid that functions as a selective antagonist of Retinoic Acid Receptors (RARs), with a pronounced specificity for the β and γ isoforms. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, outlining its impact on cellular signaling pathways, and providing an overview of the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ligand-binding domain of RARβ and RARγ, thereby inhibiting the transcriptional regulation mediated by these nuclear receptors. Retinoic acid receptors form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. The binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the RAR-RXR heterodimer, leading to the recruitment of coactivators and subsequent gene transcription. This compound, as an antagonist, prevents this agonist-induced conformational change, leading to the recruitment of corepressors and the silencing of target gene expression.

Quantitative Data Summary

The selectivity of this compound for RAR isoforms is a critical aspect of its mechanism of action. The following table summarizes the binding affinities of this compound for the different human RAR subtypes.

| Receptor Isoform | Dissociation Constant (Kd) | Reference |

| RARα | > 1000 nM | |

| RARβ | 306 nM | [1] |

| RARγ | 110 nM | [1] |

Table 1: Binding Affinity of this compound for Human Retinoic Acid Receptor Isoforms.

Signaling Pathways

The primary signaling pathway affected by this compound is the canonical retinoic acid signaling pathway. By antagonizing RARβ and RARγ, this compound modulates the expression of a wide array of genes involved in cellular proliferation, differentiation, and apoptosis.

Caption: Canonical Retinoic Acid Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The investigation of this compound's mechanism of action has employed a variety of experimental techniques. Below are generalized protocols for key experiments cited in the literature.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for different RAR isoforms.

Methodology:

-

Receptor Preparation: Nuclear extracts containing recombinant human RARα, RARβ, or RARγ are prepared from transfected insect or mammalian cells.

-

Radioligand: A tritiated form of a high-affinity RAR agonist, such as [³H]-all-trans retinoic acid, is used.

-

Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Reporter Gene Assay

This assay measures the ability of this compound to antagonize RAR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is co-transfected with:

-

An expression vector for the RAR isoform of interest (e.g., RARβ or RARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

-

A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: Transfected cells are treated with an RAR agonist (e.g., ATRA) in the presence or absence of varying concentrations of this compound.

-

Cell Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activities of the primary (luciferase) and control reporters are measured using appropriate substrates and a luminometer/spectrophotometer.

-

Data Analysis: The normalized reporter activity is calculated, and the ability of this compound to inhibit agonist-induced reporter activity is determined.

Caption: Workflow for a Reporter Gene Assay to Assess RAR Antagonism.

Diverse Biological Effects and Research Applications

This compound has been utilized as a research tool to probe the function of RARβ and RARγ in various physiological and pathological processes.

-

Oncology: In cancer cell lines, this compound has been used to investigate the role of RARs in cell growth, apoptosis, and differentiation. For instance, it has been shown to block retinoic acid-induced apoptosis in certain contexts. In some cancer cells, pre-treatment with this compound can rescue the growth-inhibitory effects of other synthetic retinoids, confirming the involvement of RAR-dependent pathways.[2][3]

-

Hepatitis B Virus (HBV) Infection: Research has indicated that this compound can inhibit HBV infection in HepaRG cells.[4] This effect is associated with the downregulation of the sodium taurocholate cotransporting polypeptide (NTCP), an entry receptor for HBV, suggesting that RARs play a role in regulating HBV permissiveness in hepatocytes.[4]

-

Neurobiology and Memory: Studies in animal models have shown that chronic ethanol (B145695) consumption can lead to an overexpression of RARβ in the brain, which is associated with memory deficits.[5] Administration of this compound was found to reverse these memory impairments and suppress the overexpression of brain RARβ, highlighting the role of the retinoid signaling pathway in cognitive function.[1][5]

-

Skeletal Development: this compound has been used to study the role of RARs in skeletal growth and development. As a selective retinoid antagonist, it can induce a delay in maturation and expansion of the growth plate.[1]

Conclusion

This compound is a potent and selective antagonist of RARβ and RARγ. Its mechanism of action is centered on the competitive inhibition of agonist binding to these receptors, leading to the suppression of RAR-mediated gene transcription. This well-characterized pharmacological tool has been instrumental in advancing the understanding of the diverse roles of retinoic acid signaling in health and disease. The quantitative data on its binding affinity, coupled with its demonstrated effects in a range of experimental systems, solidify its importance for researchers in fields such as oncology, virology, and neurobiology. Further investigation into the downstream targets of the RARβ and RARγ pathways, modulated by antagonists like this compound, will continue to provide valuable insights into novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Augmented Therapeutic Potential of EC-Synthetic Retinoids in Caco-2 Cancer Cells Using an In Vitro Approach [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. A retinoic acid receptor antagonist suppresses brain retinoic acid receptor overexpression and reverses a working memory deficit induced by chronic ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of CD2665 in apoptosis

An In-depth Technical Guide on the Core Role of CD26 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD26, also known as dipeptidyl peptidase-4 (DPP-4), is a 110-kDa type II transmembrane glycoprotein (B1211001) with a multifaceted role in cellular physiology.[1][2][3] It is widely expressed on various cell types, including T-lymphocytes, endothelial cells, and epithelial cells, and exists in both a membrane-bound and a soluble form.[4] The primary enzymatic function of CD26 is the cleavage of N-terminal dipeptides from polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[2][3] Through this activity, CD26 modulates the function of a wide array of substrates, including growth factors, chemokines, and neuropeptides.[1] Beyond its enzymatic role, CD26 participates in complex signaling pathways, influencing immune regulation, signal transduction, and, critically, apoptosis.[1][4]

The involvement of CD26 in apoptosis is context-dependent, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cell type and the nature of the apoptotic stimulus. This guide provides a comprehensive overview of the core mechanisms by which CD26 regulates programmed cell death, details the experimental protocols used to investigate these processes, and presents quantitative data and signaling pathway visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Data on CD26-Mediated Apoptosis

The following tables summarize the quantitative effects of CD26 expression and activity on markers of apoptosis across different experimental systems.

Table 1: Effect of CD26 Expression on Drug-Induced Apoptosis in Jurkat T-cells

| Cell Line | Treatment | Apoptotic Marker | Fold Increase in Apoptosis vs. Parental Cells | Reference |

| Wild-type CD26 | Doxorubicin | PARP Cleavage | >2 | [2] |

| Wild-type CD26 | Etoposide | PARP Cleavage | >2 | [2] |

| Wild-type CD26 | Doxorubicin | Caspase-9 Cleavage | >2 | [2] |

| Wild-type CD26 | Etoposide | Caspase-9 Cleavage | >2 | [2] |

| DPPIV-mutant CD26 | Doxorubicin | PARP Cleavage | <1.5 | [2] |

| DPPIV-mutant CD26 | Etoposide | PARP Cleavage | <1.5 | [2] |

Table 2: CD26/DPP-4 Inhibition and Apoptosis in Cancer Cells

| Cell Line | Inhibitor | Effect | Apoptotic Marker | Quantitative Change | Reference |

| HCT-116 (Colorectal) | DPP-4 Inhibitors | Induction of Apoptosis | - | Not Specified | [5] |

| HCT-116 (Colorectal) | DPP-4 Inhibitors | Reduction of Bcl-2 | - | Significant Decrease | [5] |

| Breast Cancer Cells | DPP-4 Knockdown | Promotion of Survival | Cleaved Caspase-3 | Decreased | [6] |

| Breast Cancer Cells | KR62436 (DPP-4i) | Promotion of Survival | Apoptosis | Suppressed | [6] |

Signaling Pathways in CD26-Mediated Apoptosis

CD26 influences apoptosis through several interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

CD26 has been shown to enhance the sensitivity of cancer cells to apoptosis induced by chemotherapeutic agents like topoisomerase II inhibitors through the mitochondrial pathway.[2] This is characterized by the increased cleavage and activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP).[2] A key regulatory point in this pathway is the Bcl-2 family of proteins. CD26 expression is associated with enhanced cleavage of the anti-apoptotic protein Bcl-xl, tipping the balance towards apoptosis.[2][7][8]

Caption: CD26 enhances drug-induced intrinsic apoptosis.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. CD26 expression has been associated with an increased expression of Death Receptor 5 (DR5), suggesting a role in sensitizing cells to TRAIL-induced apoptosis.[2]

The interaction with the Fas (CD95/Apo-1) death receptor is more complex. Some studies indicate that the enzymatic activity of CD26 may protect against Fas-mediated apoptosis in T-cells.[9][10] Wild-type CD26-expressing Jurkat cells were found to be more resistant to anti-Fas antibody-induced apoptosis compared to cells with an enzymatically inactive form of CD26.[10] This suggests a nuanced regulatory role for CD26 in Fas signaling.

Caption: CD26 modulates Fas-mediated extrinsic apoptosis.

The CXCL12/CXCR4 Survival Pathway

In certain contexts, particularly in breast cancer, inhibition of CD26/DPP-4 can paradoxically promote cell survival and inhibit apoptosis.[6] CD26 is known to cleave and inactivate the chemokine CXCL12. When DPP-4 is inhibited, elevated levels of CXCL12 can bind to its receptor CXCR4, triggering downstream signaling cascades, such as the mTOR/HIF-1α pathway. This leads to the induction of autophagy, a cellular process that can protect cancer cells from apoptosis.[6]

Caption: DPP-4 inhibition promotes survival via CXCL12.

Experimental Protocols

Investigating the role of CD26 in apoptosis requires a combination of techniques to assess cell viability, apoptotic markers, and protein expression.

Protocol 1: Assessment of Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

-

Cells of interest (e.g., Jurkat cells transfected with CD26 or control vector)

-

Apoptosis-inducing agent (e.g., Doxorubicin, anti-Fas antibody)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL and treat with the apoptosis-inducing agent for the desired time. Include an untreated control.

-

Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

Caption: Workflow for apoptosis analysis by flow cytometry.

Protocol 2: Detection of Apoptotic Proteins by Western Blotting

This method is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Caspase-9, anti-Bcl-xl, anti-CD26, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation:

-

Appearance of a cleaved PARP fragment (~89 kDa).

-

Appearance of cleaved caspase fragments (e.g., cleaved caspase-3 at ~17/19 kDa).

-

Decrease in the full-length form of pro-apoptotic or anti-apoptotic proteins.

Conclusion

CD26 is a critical modulator of apoptosis, with its influence extending across multiple signaling pathways. Its role is highly dependent on the cellular environment and the specific apoptotic triggers involved. In many cancer types, CD26 enhances sensitivity to chemotherapy-induced apoptosis via the intrinsic mitochondrial pathway. Conversely, in other contexts, its enzymatic activity can be protective, and its inhibition can promote cell survival through pathways like the CXCL12/CXCR4 axis. This dual functionality underscores the importance of a thorough understanding of CD26 biology for the development of targeted therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further elucidate the complex and pivotal role of CD26 in the regulation of programmed cell death.

References

- 1. CD26/dipeptidyl peptidase IV and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CD26/dipeptidyl peptidase IV enhances expression of topoisomerase II alpha and sensitivity to apoptosis induced by topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

CD2665: A Technical Guide to its Antagonistic Effects on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD2665 is a potent and selective synthetic retinoid that functions as an antagonist of the Retinoic Acid Receptor (RAR) β and γ subtypes. As a member of the retinoid family, this compound plays a crucial role in modulating gene transcription, thereby influencing a variety of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its effects on gene transcription, and detailed experimental protocols for its study.

Molecular Profile and Binding Affinity

This compound exhibits preferential binding to RARβ and RARγ over RARα. This selectivity is critical to its specific biological effects. The dissociation constants (Kd) that quantify the binding affinity of this compound to the different RAR subtypes are summarized below.

| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| RARα | >1000 | [1][2] |

| RARβ | 306 | [1][2][3] |

| RARγ | 110 | [1][2][3] |

Mechanism of Action: Antagonism of the RAR/RXR Signaling Pathway

This compound exerts its effects on gene transcription by antagonizing the canonical Retinoic Acid Receptor (RAR) / Retinoid X Receptor (RXR) signaling pathway. In its resting state, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting corepressor proteins and inhibiting gene transcription.

Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then initiates the transcription of downstream target genes.

This compound, as an antagonist, binds to the ligand-binding pocket of RARβ and RARγ. This binding event prevents the conformational change necessary for the release of corepressors and the recruitment of coactivators, even in the presence of an agonist. Consequently, the RAR/RXR heterodimer remains in its repressive state, and the transcription of target genes is inhibited.

Effects on Gene Transcription: In Vitro and In Vivo Evidence

This compound has been shown to modulate the expression of a range of genes, primarily those under the control of RARβ and RARγ. Its antagonistic activity leads to the repression of genes that would otherwise be activated by retinoic acid.

In Vitro Data

In cell-based assays, this compound effectively antagonizes the transcriptional activation induced by RAR agonists.

| Cell Line | Assay | Agonist | This compound Concentration | Observed Effect | Reference |

| 3XbRARE-Luc-transfected cells | Luciferase Assay | CD 666 (RARγ-selective agonist, 100 nM) | 1 µM | Partial blockage of luciferase activity | [1][4] |

| 3T3 cells | Proliferation Assay | ATRA, CD271, CD2043 | 100 nM | Abrogated the antiproliferative effects of agonists | |

| F9 cells | Morphological Differentiation | RAR/RXR agonists | Not specified | Antagonized differentiation induced by RARγ activation | [5] |

In Vivo Data

Animal studies have demonstrated the ability of this compound to modulate gene expression in living organisms, highlighting its potential for in vivo applications.

| Animal Model | This compound Dosage and Administration | Target Gene | Effect on mRNA Expression | Reference |

| Alcohol-treated mice | 0.6 mg/kg; daily subcutaneous injection for 22 days | RARβ | Completely inhibited overexpression in the brain | [3][5] |

| Alcohol-treated mice | 0.6 mg/kg; daily subcutaneous injection for 22 days | tTG (a retinoic acid-target gene) | Significantly decreased expression to control levels | [4] |

| Mice (3 weeks old) | 1.6 mg/kg; daily oral gavage for 31 days | Not specified | Prevented premature growth plate closure |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.

Luciferase Reporter Assay for RAR Antagonism

This assay quantifies the ability of this compound to inhibit the transcriptional activity of RARs in response to an agonist.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for RARβ or RARγ

-

Luciferase reporter vector containing RAREs (e.g., pGL3-RARE-luc)

-

Transfection reagent

-

This compound

-

RAR agonist (e.g., all-trans retinoic acid - ATRA)

-

Luciferase assay system

-

96-well white, clear-bottom plates

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells/well.

-

Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Prepare a constant concentration of the RAR agonist (e.g., EC50 concentration of ATRA).

-

Treat the cells with the RAR agonist alone (positive control), vehicle (negative control), or a combination of the agonist and varying concentrations of this compound.

-

-

Incubation: Incubate the treated cells for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.

-

Data Analysis: Calculate the percentage of inhibition of agonist-induced luciferase activity for each concentration of this compound.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of specific target genes, such as RARβ.

Materials:

-

Cells or tissues treated with this compound

-

RNA extraction kit (e.g., TRIzol or RNeasy)

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Primers specific for the target gene (e.g., RARβ) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control cells or tissues using an appropriate RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the RNA samples using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the target and housekeeping genes, and nuclease-free water.

-

Add the cDNA template to the master mix in a qPCR plate.

-

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method.

-

In Vivo Administration via Subcutaneous Injection in Mice

This protocol describes the administration of this compound to mice for in vivo studies.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, corn oil)

-

Sterile syringes and needles (26-27 gauge)

-

Mice

Protocol:

-

Preparation of Dosing Solution: Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Animal Restraint: Safely restrain the mouse.

-

Injection Site Preparation: If necessary, disinfect the injection site (e.g., the loose skin over the shoulders) with 70% alcohol.

-

Injection:

-

Grasp the loose skin over the injection site to form a "tent."

-

Insert the needle, bevel up, into the base of the tented skin.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Slowly inject the this compound solution.

-

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Conclusion

This compound is a valuable research tool for investigating the roles of RARβ and RARγ in gene transcription and various physiological and pathological processes. Its selective antagonist activity allows for the targeted inhibition of specific retinoic acid signaling pathways. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound's effects on gene expression, both in vitro and in vivo. Further research into the downstream targets and broader biological consequences of this compound-mediated gene modulation will continue to enhance our understanding of retinoid signaling in health and disease.

References

- 1. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid signalling and gene expression in neuroblastoma cells: RXR agonist and antagonist effects on CRABP-II and RARbeta expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of CD2665 (Fn14/TWEAK-R) in Oncology: A Technical Guide to its Targets and Pathways

For Immediate Release

This technical guide provides a comprehensive exploration of the molecular targets of CD2665, also known as Fibroblast growth factor-inducible 14 (Fn14) or TWEAK Receptor, a burgeoning target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the signaling cascades, downstream effectors, and experimental methodologies crucial for investigating this pathway.

Executive Summary

This compound (Fn14) is a member of the tumor necrosis factor (TNF) receptor superfamily. Its expression is typically low in healthy tissues but becomes significantly upregulated in a multitude of solid tumors, including glioblastoma, breast, lung, pancreatic, and colorectal cancers.[1][2] The binding of its ligand, TNF-like weak inducer of apoptosis (TWEAK), to Fn14 triggers a cascade of intracellular signaling events that are predominantly pro-tumorigenic. This pathway is intricately linked to cancer cell proliferation, migration, invasion, angiogenesis, and inflammation, making it a compelling target for therapeutic intervention. This guide will dissect the key molecular players and pathways regulated by TWEAK/Fn14 signaling and provide detailed experimental frameworks for their investigation.

Data Presentation: Quantitative Insights into this compound (Fn14)

A critical aspect of targeting this compound is understanding its expression patterns and the quantitative parameters of its interaction with TWEAK.

Table 1: TWEAK-Fn14 Binding Affinity and Expression in Cancer

| Parameter | Value | Cancer Types with High Expression | Reference |

| TWEAK-Fn14 Binding Affinity (Kd) | 0.8-2.4 nM; 53-112 pM | - | [3] |

| Fn14 mRNA Upregulation (Tumor vs. Normal) | ~5-fold induction in ~70% of samples | Glioblastoma | [4] |

| Fn14 Protein Expression (IHC) | Moderate to strong staining in 23/27 specimens | Glioblastoma | [4] |

| Fn14 Protein Expression (IHC) | High expression correlates with HER2+/ER- status | Breast Cancer | [3] |

| Fn14 Expression (IHC Survey) | High in Pancreatic (60%), NSCLC (55%), Bone Metastases (54%) | Various Solid Tumors | [1] |

Table 2: Quantitative Effects of TWEAK/Fn14 Signaling in Cancer Cells

| Cellular Process | Cell Line(s) | Quantitative Effect of TWEAK Stimulation | Reference |

| Cell Invasion | A375 (Melanoma) | ~61% reduction | |

| Cell Invasion | PC-3 (Prostate) | ~2.1-fold increase | |

| Cell Invasion | DU145 (Prostate) | ~6.5-fold increase | |

| NF-κB Activation | C2C12 (Myotubes) | Significant increase in DNA-binding activity (at 10 ng/mL TWEAK) | [5] |

| Akt Phosphorylation | Myotubes | Suppression of basal Akt phosphorylation | [5] |

| p65 Phosphorylation | Human Lung Fibroblasts | Time-dependent increase in phospho-Ser536 and phospho-Ser276 | [6] |

| Cell Migration | Various | Migration rates of 8.5, 19.1, and 34.9 µm/h at 0, 5, and 10 ng/mL of cytokine stimulation, respectively. | [7] |

Core Signaling Pathways of this compound (Fn14)

The activation of Fn14 by TWEAK initiates signaling through several key pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being central. Both the canonical and non-canonical NF-κB pathways are engaged, often with cell-type-specific outcomes. Additionally, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated.

The NF-κB Signaling Nexus

Canonical NF-κB Pathway: This rapid-response pathway is triggered by the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2, to the cytoplasmic tail of Fn14. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). The subsequent ubiquitination and proteasomal degradation of IκBα liberates the p50/p65 (RelA) heterodimer, allowing its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[5]

Non-Canonical NF-κB Pathway: TWEAK/Fn14 signaling is a potent activator of the non-canonical NF-κB pathway. This involves the degradation of the cIAP1-TRAF2 complex, leading to the stabilization of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates the NF-κB2 precursor protein p100, leading to its processing into p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate genes involved in cell survival and differentiation.

MAPK and PI3K/Akt Pathways

TWEAK/Fn14 signaling also engages the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Activation of these pathways can occur through TRAF2-mediated signaling intermediates. The specific downstream effects are often context-dependent, varying with cancer type and the cellular microenvironment.[8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound (Fn14) targets. Below are foundational protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Fn14-TRAF2 Interaction

This protocol details the immunoprecipitation of the Fn14 receptor to identify interacting proteins, such as TRAF2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Fn14 antibody (e.g., Cell Signaling Technology #4403 or #27072)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA or TBS-T)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-TRAF2 antibody for western blotting

Procedure:

-

Cell Lysis: Culture cancer cells of interest to 80-90% confluency. Lyse cells on ice with lysis buffer.

-

Pre-clearing (Optional): Incubate cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add 2-5 µg of anti-Fn14 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washes: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-TRAF2 antibody to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) for RelB Binding

This protocol is designed to identify the genomic regions bound by the NF-κB transcription factor RelB following TWEAK stimulation.

Materials:

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment

-

Anti-RelB antibody for ChIP

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-linking: Treat TWEAK-stimulated and control cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells to isolate nuclei, then sonicate to shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RelB antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA relative to input chromatin using qPCR.

Transwell Migration/Invasion Assay

This assay quantifies the effect of TWEAK on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., FBS)

-

Recombinant TWEAK

-

Calcein AM or crystal violet for cell staining

Procedure:

-

Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

-

Cell Seeding: Starve cells in serum-free medium for 12-24 hours. Resuspend cells in serum-free medium (with or without TWEAK at desired concentrations, e.g., 5-100 ng/mL) and seed into the upper chamber of the Transwell insert.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell migration/invasion but not proliferation (e.g., 12-48 hours), depending on the cell type.

-

Cell Removal and Staining: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated to the bottom of the membrane.

-

Quantification: Count the number of stained cells in several fields of view under a microscope or quantify fluorescence if using a fluorescent dye.

Conclusion

The this compound (Fn14)/TWEAK signaling axis represents a significant pathway in the progression of numerous cancers. Its role in promoting key tumorigenic processes underscores its potential as a therapeutic target. A thorough understanding of its downstream effectors and the application of robust experimental methodologies, as outlined in this guide, are paramount for the continued development of novel anti-cancer strategies targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. TWEAK Receptor/Fn14 (E6N2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 5. TNF-Related Weak inducer of Apoptosis (TWEAK) is a potent skeletal muscle-wasting cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ser276 Phosphorylation of NF-kB p65 by MSK1 Controls SCF Expression in Inflammation | PLOS One [journals.plos.org]

- 7. Quantitative impedimetric monitoring of cell migration under the stimulation of cytokine or anti-cancer drug in a microfluidic chip - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Impact of CD2665 on Cellular Differentiation Pathways

This technical guide provides a comprehensive overview of this compound, a selective retinoic acid receptor (RAR) β/γ antagonist, and its influence on cellular differentiation pathways. This document consolidates available quantitative data, details experimental methodologies for its study, and visualizes its mechanism of action and experimental workflows.

Core Concepts of Retinoid Signaling and Cellular Differentiation

Retinoids, including all-trans retinoic acid (ATRA), are vitamin A metabolites that play a crucial role in regulating a wide array of biological processes, most notably cellular differentiation, proliferation, and apoptosis.[1] Their effects are mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three subtypes of RARs: RARα, RARβ, and RARγ.[2] Upon binding to a retinoid, RARs form heterodimers with RXRs. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade is fundamental in guiding the differentiation of various cell types, including stem cells.[3][4]

This compound: A Selective RARβ/γ Antagonist

This compound is a synthetic retinoid that functions as a selective antagonist for RARβ and RARγ.[2] By binding to these receptor subtypes, it blocks the binding of natural ligands like ATRA, thereby inhibiting the downstream signaling pathways that lead to the expression of genes involved in cellular differentiation.[2] This selectivity allows for the targeted investigation of the specific roles of RARβ and RARγ in various biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, including its binding affinities for RAR subtypes and the effective concentrations used in various experimental settings.

| Parameter | Value | Receptor Subtype | Context | Source |

| Binding Affinity (Kd) | 110 nM | RARγ | In vitro binding assay | [1][2] |

| 306 nM | RARβ | In vitro binding assay | [1][2] | |

| > 1000 nM | RARα | In vitro binding assay | [2] | |

| Inhibitory Constant (Ki) | 110 nM | RARγ | Not Specified | [5] |

| 306 nM | RARβ | Not Specified | [5] | |

| Effective Concentration | 100 nM | Not Applicable | Effects on cell growth and differentiation in 3T3 cells over 9 days. | [5] |

| 1 µM | RARγ | Partial blockage of luciferase activity induced by a RARγ-selective agonist in 3XbRARE-Luc-transfected cells. | [2] | |

| 10⁻⁶ M | RARβ, RARγ | Antagonized the suppressive effects of ATRA and other RAR agonists on sebocyte growth and differentiation. | [2] | |

| In Vivo Dosage | 0.6 mg/kg (daily, s.c.) | RARβ | Completely inhibited the overexpression of RARβ mRNA in the brains of alcohol-treated mice over 22 days. | [1][5] |

Signaling Pathway of this compound in Cellular Differentiation

The diagram below illustrates the mechanism of action of this compound. In a typical retinoid signaling pathway, ATRA enters the cell and binds to RARs, leading to the transcription of genes that drive differentiation. This compound competes with ATRA for binding to RARβ and RARγ, thus preventing the activation of this pathway.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are synthesized methodologies based on the applications of this compound described in the literature.

In Vitro Analysis of this compound's Antagonistic Activity

Objective: To determine the ability of this compound to antagonize the effects of RAR agonists on cell growth and differentiation.

Cell Lines:

-

Human sebocytes for differentiation studies.[2]

-

LAN-5 human neuroblastoma cells for growth inhibition assays.[6]

-

3T3 cells for general cell growth and differentiation analysis.[5]

Methodology:

-

Cell Culture: Culture the selected cell line in the appropriate medium and conditions.

-

Treatment:

-

Treat cells with a known RAR agonist such as ATRA or a selective agonist like adapalene (B1666599) (a RARβ/γ agonist).[2]

-

In parallel, co-treat cells with the RAR agonist and this compound (e.g., at a concentration of 10⁻⁶ M).[2]

-

Include control groups with no treatment and treatment with this compound alone.

-

-

Incubation: Incubate the cells for a specified period (e.g., up to 9 days for 3T3 cells).[5]

-

Assessment of Cell Growth and Differentiation:

-

For sebocytes, quantify the number of lipid-forming colonies as a marker of differentiation.[2]

-

For neuroblastoma cells, assess cell growth inhibition using standard proliferation assays (e.g., MTT assay) and analyze morphological changes associated with differentiation or apoptosis.[6]

-

For general effects, monitor cell numbers and any observable phenotypic changes.[5]

-

-

Data Analysis: Compare the results from the different treatment groups to determine if this compound antagonizes the effects of the RAR agonist.

Luciferase Reporter Assay for RARE Activity

Objective: To quantify the antagonistic effect of this compound on RARE-mediated gene transcription.

Cell Line:

-

HiB5 cells or other suitable cell lines transfected with a luciferase reporter construct containing RAREs (e.g., 3XbRARE-Luc).[2]

Methodology:

-

Transfection: Transfect the cells with the RARE-luciferase reporter plasmid.

-

Treatment:

-

Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (typically 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Compare the luciferase activity in cells treated with the agonist alone to those co-treated with this compound to determine the extent of antagonism.

Experimental Workflow for Investigating this compound

The following diagram outlines a general workflow for researchers investigating the impact of this compound on a specific cellular differentiation pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CD 2665 | CAS:170355-78-9 | Selective RARβ/γ antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling in Development and Differentiation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiproliferative activity and apoptosis induced by retinoic acid receptor-gamma selectively binding retinoids in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CD2665: A Selective RARβγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD2665 is a synthetic organic molecule and a potent and selective antagonist of the Retinoic Acid Receptors beta (RARβ) and gamma (RARγ). Its ability to selectively block the action of retinoic acid, a critical signaling molecule in numerous biological processes including cell proliferation, differentiation, and apoptosis, makes it a valuable tool for researchers in oncology, dermatology, and developmental biology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its known quantitative data and a visualization of its role in a key signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid, is a complex organic molecule with a rigid adamantyl group and a flexible methoxyethoxymethoxy side chain.

Chemical Structure:

-

IUPAC Name: 4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid[1]

-

Molecular Formula: C₃₁H₃₄O₅[1]

-

Molecular Weight: 486.6 g/mol [1]

-

CAS Number: 170355-78-9[1]

Physicochemical Properties:

The physicochemical properties of this compound contribute to its pharmacokinetic and pharmacodynamic profile. Key calculated properties are summarized in the table below.

| Property | Value | Reference |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 9 | [2] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of RARβ and RARγ, with significantly lower affinity for RARα. This selectivity allows for the targeted investigation of the roles of RARβ and RARγ in various physiological and pathological processes.

Binding Affinity:

The antagonist activity of this compound is defined by its binding affinity (Kd) to the different RAR isoforms.

| Receptor Isoform | Kd (nM) | Reference |

| RARα | > 1000 | [3] |

| RARβ | 306 | [3] |

| RARγ | 110 | [3] |

Mechanism of Action:

Retinoic acid (RA) exerts its biological effects by binding to RARs, which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This compound, as an antagonist, competes with RA for binding to the ligand-binding domain of RARβ and RARγ. By occupying this site without activating the receptor, this compound prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This effectively blocks the downstream signaling cascade initiated by RA.

One of the key processes regulated by RA is apoptosis. Specifically, RARγ has been shown to mediate a distinct apoptosis pathway in certain cell types, such as thymocytes.[2] this compound, by antagonizing RARγ, can inhibit this RA-induced apoptosis.

Signaling Pathway: Inhibition of RARγ-Mediated Apoptosis

The following diagram illustrates the signaling pathway of RARγ-mediated apoptosis and the inhibitory action of this compound. In this pathway, the binding of an RARγ agonist (like retinoic acid) to the RARγ/RXR heterodimer leads to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death. This compound blocks this process by preventing the initial agonist binding.

Caption: Inhibition of RARγ-Mediated Apoptosis by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general workflow for which is outlined below. This is a representative synthesis; specific reagents and conditions may be optimized.

Caption: General Synthesis Workflow for this compound.

A more detailed, step-by-step protocol based on similar syntheses is as follows:

-

Suzuki Coupling: 2-(1-adamantyl)-4-bromoanisole is converted to its corresponding boronic acid or a derivative. This is then coupled with methyl 6-bromonaphthoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to yield methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate.

-

Demethylation: The methoxy (B1213986) group on the phenyl ring is demethylated, for example, using boron tribromide (BBr₃) in dichloromethane, to yield the corresponding phenol (B47542).

-

Protection of the Phenolic Hydroxyl Group: The newly formed hydroxyl group is protected with a 2-methoxyethoxymethyl (MEM) group by reacting the phenol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a strong base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF), methanol, and water.

-

Purification: The final product, this compound, is purified by standard techniques such as recrystallization or column chromatography.

Radioligand Binding Assay for RARs

This protocol is a general method to determine the binding affinity (Kd) of this compound for RAR isoforms.

-

Receptor Preparation: Prepare nuclear extracts from cells overexpressing the specific human RAR isoform (α, β, or γ).

-

Binding Reaction: In a 96-well plate, incubate the nuclear extract with a constant concentration of a radiolabeled RAR agonist (e.g., [³H]-all-trans-retinoic acid) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is filtration through a glass fiber filter, which retains the receptor-ligand complex.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (and subsequently Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay can be used to determine the effect of this compound on the proliferation of cell lines that are sensitive to retinoic acid.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, both alone and in combination with a retinoic acid receptor agonist (e.g., all-trans-retinoic acid). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound in the presence of the agonist.

Quantitative Data Summary

This section summarizes the available quantitative data for this compound.

In Vitro Data:

| Assay | Cell Line/System | Parameter | Value | Reference |

| RARα Binding Affinity | Recombinant Human RARα | Kd | > 1000 nM | [3] |

| RARβ Binding Affinity | Recombinant Human RARβ | Kd | 306 nM | [3] |

| RARγ Binding Affinity | Recombinant Human RARγ | Kd | 110 nM | [3] |

| Inhibition of RA-induced Apoptosis | Mouse Thymocytes | - | Blocks apoptosis | [2] |

In Vivo Data:

Limited pharmacokinetic data is publicly available for this compound. However, it is described as being orally active.[3] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a well-characterized, selective antagonist of RARβ and RARγ. Its specificity makes it an invaluable research tool for dissecting the distinct roles of these receptor isoforms in health and disease. The information provided in this technical guide, including its chemical properties, biological activity, and detailed experimental protocols, serves as a comprehensive resource for researchers and drug development professionals working in the field of retinoid signaling. Further investigation into its pharmacokinetic properties and in vivo efficacy in various disease models will be crucial for its potential therapeutic applications.

References

The Role of CD2665 in Elucidating Retinoic Acid Receptor Beta and Gamma Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that governs a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. Its effects are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Understanding the specific roles of the different RAR isotypes (α, β, and γ) is paramount for developing targeted therapeutics. This technical guide focuses on CD2665, a synthetic retinoid that functions as a selective antagonist for RARβ and RARγ. We will delve into its mechanism of action, present its binding affinity data, and provide detailed protocols for key experiments that utilize this compound to dissect the intricacies of RA signaling. This guide is intended to be a comprehensive resource for researchers employing this compound as a tool to investigate the distinct functions of RARβ and RARγ.

Introduction to Retinoic Acid Signaling

The biological effects of all-trans retinoic acid (ATRA) are initiated by its entry into the cell and subsequent binding to cellular retinoic acid-binding proteins (CRABPs). CRABPs facilitate the transport of ATRA into the nucleus, where it binds to RARs. RARs form heterodimers with RXRs, and in the absence of a ligand, these heterodimers are typically bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding is associated with corepressor proteins, leading to the transcriptional repression of these genes.

Upon ATRA binding to the RAR partner of the heterodimer, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This switch from repression to activation results in the transcriptional regulation of a host of target genes, thereby controlling a wide range of cellular processes. The existence of three RAR isotypes (α, β, and γ) allows for tissue-specific and context-dependent responses to retinoic acid.

This compound: A Selective RARβ/γ Antagonist

This compound is a synthetic compound that has been instrumental in distinguishing the functional roles of RARβ and RARγ from those of RARα. It acts as a competitive antagonist, binding to the ligand-binding pocket of RARβ and RARγ, thereby preventing the binding of retinoic acid and the subsequent recruitment of coactivators. This selective antagonism makes this compound an invaluable tool for probing the specific pathways and target genes regulated by RARβ and RARγ.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound is demonstrated by its differential binding affinities for the three RAR isotypes. The dissociation constants (Kd) are summarized in the table below.

| Receptor Isotype | Dissociation Constant (Kd) in nM |

| RARα | > 1000 |

| RARβ | 306 |

| RARγ | 110 |

Data compiled from publicly available sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and its application in experimental settings, the following diagrams have been generated using the DOT language.

Retinoic Acid Signaling Pathway and Point of this compound Intervention

Caption: Retinoic acid signaling and this compound's antagonistic action on RARβ/γ.

Experimental Workflow: Luciferase Reporter Assay for this compound Activity

Caption: Workflow for assessing this compound's antagonist activity via a luciferase reporter assay.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are based on established procedures and can be adapted to specific research needs.

In Vitro: RAR Antagonist Activity using a Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activation induced by an RAR agonist like ATRA.

Materials:

-

COS-7 cells (or other suitable cell line)

-

DMEM with 10% FBS and antibiotics

-

(RARE)3x-tk-Luc reporter plasmid

-

Expression plasmids for human RARγ and RXRα

-

Transfection reagent (e.g., Lipofectamine 2000)

-

All-trans retinoic acid (ATRA)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed COS-7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the (RARE)3x-tk-Luc reporter plasmid, and the RARγ and RXRα expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds. A typical treatment scheme would include:

-

Vehicle control (e.g., DMSO)

-

ATRA (e.g., 100 nM)

-

This compound at various concentrations (e.g., 1 nM to 10 µM)

-

ATRA (100 nM) in combination with various concentrations of this compound.

-

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity of this compound is determined by its ability to reduce the ATRA-induced luciferase expression.

In Vitro: Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on cell growth, either alone or in combination with RAR agonists.

Materials:

-

Human neuroblastoma cell line (e.g., LAN-5) or other relevant cell line

-

RPMI-1640 medium with 10% FBS and antibiotics

-

This compound

-

ATRA

-

Cell Counting Kit-8 (CCK-8) or MTT assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LAN-5 cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound, with or without an RAR agonist like ATRA.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Viability Assessment (using CCK-8):

-

Add 10 µl of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo: Inhibition of RARβ Expression in the Mouse Brain

This protocol describes an in vivo study to confirm the antagonistic effect of this compound on a known retinoic acid target gene, RARβ, in the brain.[1]

Materials:

-

Adult male C57BL/6 mice

-

This compound

-

Vehicle (e.g., corn oil)

-

Syringes and needles for subcutaneous injection

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a this compound-treated group.

-

Administration: Administer this compound subcutaneously at a dose of 0.6 mg/kg daily for 22 days.[1][2] The control group receives an equivalent volume of the vehicle.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the brains.

-

RNA Extraction and qRT-PCR:

-

Extract total RNA from the brain tissue using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of RARβ. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis: Compare the relative RARβ mRNA expression levels between the this compound-treated group and the vehicle control group. A significant decrease in RARβ expression in the treated group would indicate the in vivo antagonistic activity of this compound.

Conclusion

This compound is a potent and selective antagonist of RARβ and RARγ, making it an indispensable pharmacological tool for dissecting the specific roles of these receptor isotypes in the complex network of retinoic acid signaling. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, from in vitro characterization of its antagonist activity to in vivo validation of its effects on target gene expression. A thorough understanding and application of the methodologies outlined herein will facilitate further advancements in our comprehension of retinoic acid biology and aid in the development of novel therapeutics targeting specific RAR-mediated pathways.

References

Foundational Research on Retinoic Acid Receptor Signaling in Neuroblastoma: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the foundational research concerning the role of Retinoic Acid Receptors (RARs) in neuroblastoma. It explores the signaling pathways, the effects of modulating RAR activity with agonists and antagonists such as CD2665, and detailed experimental protocols for relevant in vitro assays.

Introduction to Retinoic Acid Receptor Signaling in Neuroblastoma

Neuroblastoma, a pediatric cancer originating from embryonic neural crest cells, exhibits a wide spectrum of clinical behaviors, from spontaneous regression to aggressive progression.[1] A key therapeutic strategy for high-risk neuroblastoma involves differentiation therapy, with retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin) being standard components of maintenance therapy.[1][2]

Retinoids exert their effects by activating two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).[3][4] These receptors function as ligand-dependent transcription factors.[4] In the absence of a ligand, RAR-RXR heterodimers bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-repressor complexes to inhibit transcription.[3][4] Upon ligand binding, a conformational change releases the co-repressors and recruits co-activator complexes, initiating gene transcription.[3][4] This signaling pathway is crucial for normal embryonic development and neurodevelopment, and its dysregulation is implicated in neuroblastoma.[1]

The different RAR subtypes appear to have distinct functions in neuroblastoma cells. Overexpression of RARβ is associated with growth inhibition, while RARγ seems to be involved in mediating retinoid-induced growth arrest but may resist neuritogenic effects.[5][6] Reduced endogenous expression of RARγ has been correlated with a more malignant phenotype in neuroblastoma.[6] The compound This compound is a selective antagonist for RARβ and RARγ, making it a valuable tool for dissecting the specific roles of these receptor subtypes in neuroblastoma biology.[7][8]

Quantitative Data on Retinoid Effects in Neuroblastoma

The following tables summarize quantitative data from foundational studies on the effects of various retinoids on neuroblastoma cell lines.

Table 1: Effect of Retinoids on Neuroblastoma Cell Proliferation and Viability

| Cell Line | Compound | Concentration | Duration | Effect | Reference |

| LA-N-1 | All-trans-retinoic acid (ATRA) | 10⁻⁹ to 10⁻⁵ M | 72-96 hours | Concentration-dependent inhibition of cellular proliferation.[2] | [2] |

| Multiple (16 lines) | ATRA | 10 µM | Not Specified | Up to 1.7 logs of growth inhibition.[2] | [2] |

| Multiple (16 lines) | Isotretinoin (13-cis-RA) | 5 µM | Not Specified | Efficacy almost identical to 10 µM ATRA.[2] | [2] |

| SH-EP, SK-N-AS, WAC(2), SK-N-BE(2) | 6-Methyl-UAB30 (6-Me) | 10 µM - 25 µM | 72 hours | Significant decrease in proliferation and viability.[9] | [9] |

| BE2C, NGP (MYCN-amplified) | ATRA | 5 µM | 6 days | Significant suppression of cell growth.[10][11] | [10][11] |

Table 2: Induction of Neuronal Differentiation by Retinoids

| Cell Line | Compound | Concentration | Duration | Effect on Differentiation | Reference |

| SH-EP, SK-N-AS, WAC(2), SK-N-BE(2) | 6-Methyl-UAB30 (6-Me) | 10 µM, 25 µM | 72 hours | Significant increase in neurite outgrowth.[9] | [9] |

| LA-N-5, SH-SY5Y | RARα or RARβ agonists with an RXRα agonist | Not Specified | Not Specified | Induction of neurite outgrowth.[12] | [12] |

| SK-N-SH | ATRA | 10 µM | Up to 96 hours | Change in phenotype to neuronal-like state with distinct neurite processes.[13] | [13] |

Table 3: Properties of the RAR Antagonist this compound

| Property | Value | Receptor Target | Reference |

| Dissociation Constant (Kd) | 306 nM | RARβ | [7][8] |

| Dissociation Constant (Kd) | 110 nM | RARγ | [7][8] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2)) into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., ATRA, this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Allow the plate to stand overnight in the incubator to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay quantitatively determines the percentage of cells undergoing apoptosis versus those that are viable or necrotic.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[15][16]

Protocol:

-

Cell Culture and Treatment: Plate neuroblastoma cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the desired compound for the specified duration.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[15]

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300-400 x g for 5 minutes and discarding the supernatant.[15][16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

-

Staining:

-

Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

-

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

-

Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Signaling Pathways and Workflows

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Caption: Experimental Workflow for Studying Retinoid Effects.

Caption: Differential Roles of RAR Subtypes in Neuroblastoma.

References

- 1. Differentiating Neuroblastoma: A Systematic Review of the Retinoic Acid, Its Derivatives, and Synergistic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Retinoic Acid Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]

- 5. Retinoic acid receptors beta and gamma distinguish retinoid signals for growth inhibition and neuritogenesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased retinoic acid receptor gamma expression suppresses the malignant phenotype and alters the differentiation potential of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]